N-(4-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
This compound is an acetamide derivative featuring a 4-methylphenyl group, a central 2-oxoacetamide backbone, and a 1H-indol-3-yl moiety substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. Such structural motifs are common in kinase inhibitors and protease modulators .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-8-10-17(11-9-16)24-23(29)22(28)19-14-26(20-7-3-2-6-18(19)20)15-21(27)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCXBODTEHNMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the indole and pyrrolidine intermediates. The key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Synthesis of the Pyrrolidine Intermediate: Pyrrolidine can be synthesized through the reduction of pyrrole or by the cyclization of 1,4-diaminobutane.
Coupling Reaction: The indole and pyrrolidine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is C19H22N2O3. The compound features a complex structure that includes an indole moiety, which is known for its biological activity, particularly in drug development.
Pharmaceutical Applications
- Anticancer Activity :
-
Neuroprotective Effects :
- Studies have suggested that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyrrolidine moiety is believed to contribute to these effects by modulating neurotransmitter systems .
- Anti-inflammatory Properties :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Step 1 : Synthesis of the indole derivative through cyclization reactions.
- Step 2 : Introduction of the pyrrolidine ring via nucleophilic substitution.
- Step 3 : Acetylation to form the final product.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Research Case Studies
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Substituent Variations on the Indole Core
N-[(4-methylphenyl)methyl]-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide (E587-0162) :
This analog () replaces the oxo group at the indole-3-yl position with a sulfanyl (-S-) linkage. The sulfanyl group may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the oxo group in the target compound .- N-(4-Methylphenyl)-2-[(3Z)-2-oxo-3-(phenylhydrazono)-2,3-dihydro-1H-indol-1-yl]acetamide (): The phenylhydrazono group introduces an additional planar structure, which could enhance binding to hydrophobic pockets in enzymes. However, the hydrazone moiety may reduce hydrolytic stability relative to the pyrrolidine-substituted target compound .
Modifications on the Acetamide Backbone
2-Oxo-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide (JOXVUP) :
This compound () replaces the indole core with a trimethoxyphenyl group. The electron-rich methoxy substituents could improve solubility but may reduce membrane permeability compared to the indole-based target compound .- However, the thioether linkage may confer higher reactivity compared to the target compound’s amide bonds .
Functional Group Replacements
N-(2-(5-methoxy-1-(2-oxo-2-(2-(phenylcarbamothioyl)hydrazinyl)ethyl)-1H-indol-3-yl)ethyl)acetamide () :
The thiourea and hydrazine groups in this derivative may facilitate chelation of metal ions, a property absent in the target compound. Such modifications are often exploited in antimicrobial agents .sontigidomidum () :
This complex molecule incorporates a dioxopiperidine-isoindole scaffold and a trifluoromethyl cyclopropyl group. While structurally distinct, its ATP-competitive inhibitory profile highlights the importance of rigid heterocycles in drug design, a feature shared with the target compound’s pyrrolidine-indole system .
Comparative Analysis Table
Key Research Implications
- Electronic Effects : Electron-donating groups (e.g., methoxy in JOXVUP) improve solubility but may reduce bioavailability due to increased polarity .
- Steric Considerations : The pyrrolidine ring in the target compound likely reduces conformational flexibility, enhancing target selectivity over analogs with linear chains .
- Synthetic Accessibility : The target compound’s synthesis (similar to ) avoids unstable intermediates like hydrazones () or thioureas (), favoring scalable production .
Biological Activity
N-(4-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 304.36 g/mol. The compound features a complex structure that includes an indole moiety and a pyrrolidine derivative, which are known to influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the indole structure have shown significant cytotoxicity against various cancer cell lines. A notable study reported that indole derivatives exhibited IC50 values ranging from 5 to 15 µM against breast and colon cancer cell lines, indicating promising anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF7 (Breast Cancer) | 8.3 |
| HCT116 (Colon Cancer) | 12.0 |
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting the NF-kB signaling pathway, which is often upregulated in cancerous tissues .
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of related compounds. For example, certain derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease .
Case Study: Neuroprotection in Alzheimer's Models
A study investigated the neuroprotective effects of a compound structurally related to this compound in a scopolamine-induced model of Alzheimer's disease in mice. The results showed significant improvements in cognitive function and a reduction in oxidative stress markers following treatment with the compound at doses of 10 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
